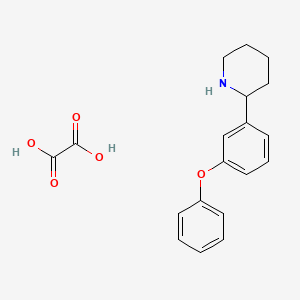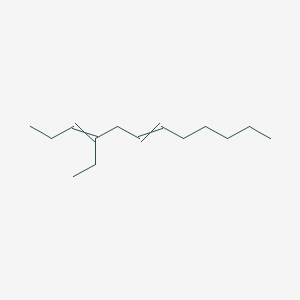
5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The oxazolidinone ring is a five-membered ring containing oxygen and nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This reaction typically occurs in a hexafluoroisopropanol (HFIP) medium . Another method involves the regioselective intramolecular N-Boc–epoxide cyclization, which proceeds in refluxing trifluoroethanol without the need for external promoters or catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of oxazolidinone synthesis can be applied. These methods often involve the use of readily available starting materials and scalable reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds for cyclization, trifluoroethanol for cyclization reactions, and various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications.
Scientific Research Applications
5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound could be explored for similar applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with molecular targets through its oxazolidinone ring. This ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the functional groups present on the compound and the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,3-oxazolidin-2-one: This compound shares the oxazolidinone ring but lacks the but-3-enyl group, making it less versatile in certain applications.
5-Phenyloxazolidin-2-one: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5-but-3-enyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-2-3-9-12-10-14(13(15)16-12)11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 |
InChI Key |
OZAJGVFWNPFREQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CN(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate](/img/structure/B15174467.png)
![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)

![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B15174481.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)
![2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B15174484.png)

